An In-depth Technical Guide to the Fundamental Properties of 6-Methyl-2,4-pyrimidinediamine
An In-depth Technical Guide to the Fundamental Properties of 6-Methyl-2,4-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2,4-pyrimidinediamine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its pyrimidine core is a key structural motif found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of 6-Methyl-2,4-pyrimidinediamine, including its chemical and physical characteristics, synthesis and purification protocols, and its emerging pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and utilization of this promising scaffold.
Core Properties of 6-Methyl-2,4-pyrimidinediamine
The fundamental chemical and physical properties of 6-Methyl-2,4-pyrimidinediamine are summarized in the tables below. These data are essential for its handling, characterization, and application in various experimental settings.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 6-Methylpyrimidine-2,4-diamine | |
| Synonyms | 2,4-Diamino-6-methylpyrimidine | |
| CAS Number | 179-73-7 | [1] |
| Molecular Formula | C₅H₈N₄ | |
| Molecular Weight | 124.14 g/mol | |
| Canonical SMILES | CC1=CC(=NC(=N1)N)N |
Physical Properties
| Property | Value | Reference |
| Melting Point | 199-202 °C | [2] |
| Boiling Point | Decomposes at high temperatures | [2] |
| Solubility | Soluble in water, more soluble in organic solvents like ethanol and methanol.[3] | |
| pKa | Not explicitly found for this specific compound. Related diaminopyrimidines have pKa values influenced by the amino groups. | |
| Appearance | White to off-white crystalline powder | [3] |
Experimental Protocols
Synthesis of 6-Methyl-2,4-pyrimidinediamine
A common and effective method for the synthesis of 6-Methyl-2,4-pyrimidinediamine involves the ammonolysis of 2,4-dichloro-6-methylpyrimidine. The following protocol is a generalized procedure based on established chemical principles.
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Ammonia (aqueous or in a sealed tube with an alcoholic solvent)
-
Ethanol (or other suitable solvent)
-
Reaction vessel (e.g., sealed tube or autoclave)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dichloro-6-methylpyrimidine in a minimal amount of ethanol.
-
Add a significant excess of aqueous ammonia to the solution. The reaction can also be performed in a sealed tube with ethanolic ammonia.
-
Seal the reaction vessel and heat the mixture with stirring. The reaction temperature and duration will depend on the specific conditions and scale but is typically in the range of 100-150°C for several hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization.
Caption: General workflow for the synthesis of 6-Methyl-2,4-pyrimidinediamine.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[4]
Materials:
-
Crude 6-Methyl-2,4-pyrimidinediamine
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)[5]
-
Ice bath
Procedure:
-
Select a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolve the crude 6-Methyl-2,4-pyrimidinediamine in a minimum amount of the hot solvent in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should start to form.
-
To maximize the yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove any residual solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of 6-Methyl-2,4-pyrimidinediamine and for monitoring reaction progress. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6] Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 6-Methyl-2,4-pyrimidinediamine. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups.[7] The chemical shifts and coupling patterns provide detailed information about the molecular structure.
Pharmacological Properties and Mechanism of Action
Derivatives of 2,4-diaminopyrimidine have demonstrated a broad range of biological activities, including anti-proliferative and anti-parasitic effects.
Anti-proliferative Activity
Diaminopyrimidine derivatives have been investigated as potent inhibitors of various kinases involved in cancer cell proliferation. One key target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in tumor development.[8] Inhibition of FAK can disrupt downstream signaling pathways, including the AKT and ERK pathways, leading to reduced cell proliferation.[8] The general mechanism involves the compound binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity.
Caption: Simplified pathway of FAK inhibition by diaminopyrimidines.
Anti-parasitic Activity: Chagas Disease
A series of 2,4-diamino-6-methylpyrimidines have been identified as having potential for the treatment of Chagas' disease, which is caused by the parasite Trypanosoma cruzi.[9] The mechanism of action for these compounds appears to be cytocidal, meaning they directly kill the parasite.[9] Interestingly, this activity is not mediated through the inhibition of the parasite's sterol biosynthesis enzyme, TcCYP51, which is a common target for anti-fungal and some anti-parasitic drugs.[9] The exact molecular target within the parasite remains an active area of research, but it is known that these compounds are effective against the intracellular amastigote form of the parasite.[10] The primary mechanism of action for many anti-trypanosomal drugs involves the alteration of oxidative metabolism within the parasite.[11]
Caption: Proposed mechanism of action against Trypanosoma cruzi.
Conclusion
6-Methyl-2,4-pyrimidinediamine is a versatile chemical entity with a promising future in drug discovery and development. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive scaffold for further investigation. This technical guide has provided a foundational understanding of its core properties, synthesis, and pharmacological potential. Continued research into the specific mechanisms of action and structure-activity relationships of 6-Methyl-2,4-pyrimidinediamine and its analogues is warranted and holds the potential to yield novel therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. mt.com [mt.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative effect, alteration of cancer cell cycle progression and potential MET kinase inhibition induced by 3,4-dihydropyrimidin-2(1H)-one C5 amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
